molecular formula C9H17ClN2O2 B2842146 (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride CAS No. 2227832-99-5

(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride

Cat. No.: B2842146
CAS No.: 2227832-99-5
M. Wt: 220.7
InChI Key: QNJHWYKMSCDQHT-WQYNNSOESA-N
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Description

The molecule “(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in many studies . Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . Methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as molecular docking and three-dimensional quantitative structure–activity relationships (3D-QSAR) . These techniques can provide insights into the binding interaction modes of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound can participate in various reactions, including those involving LSD1 inhibitors . The binding interaction modes of a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors have been studied using molecular docking .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it contains a total of 33 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 five-membered rings, and 1 eight-membered ring .

Scientific Research Applications

Synthesis and Chemical Reactions

Furo[3,2-b]pyrrole Derivatives

The synthesis and reactions of furo[3,2-b]pyrrole derivatives have been a subject of interest due to their potential application in various fields, including medicinal chemistry and material science. For instance, the synthesis of novel furo[3,2-b]pyrrole derivatives through reactions involving hydrazine hydrate and o-phenylenediamine has been reported, showcasing the versatility of these compounds in organic synthesis and the potential for creating diverse molecular architectures (Sarıpınar, Karatas, & Ilhan, 2007).

Advanced Material Development

Polyamides Incorporating Pyrrole and Furo[3,2-b] Derivatives

Research on new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, including the synthesis of polymers that incorporate pyridyl moieties, indicates the application of these structures in developing high-performance materials with desirable thermal and solubility properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antileukemic Activities

Antileukemic Activity

Compounds structurally related to furo[3,2-b]pyrrole have been synthesized and evaluated for their antileukemic activities, demonstrating the potential of such structures in contributing to the development of new therapeutic agents (Ladurée et al., 1989).

Heterocyclic Chemistry

Synthesis of Heterocycles

The synthesis of thio- and furan-fused heterocycles, including derivatives that might share structural features with the compound , showcases the compound's relevance in the synthesis of complex heterocyclic systems, which are crucial in pharmaceuticals and agrochemicals (Ergun et al., 2014).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibitory effects on LSD1 . LSD1 is a target for anticancer drugs, and this compound could potentially act as an inhibitor .

Future Directions

The future directions for research on this compound could include further exploration of its potential as an LSD1 inhibitor . This could involve more detailed studies of its binding interaction modes and the development of new compounds based on its structure . The results of such research could provide valuable guidance for designing new reversible LSD1 inhibitors in the future .

Properties

IUPAC Name

(3aS,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-11(2)9(12)7-5-8-6(10-7)3-4-13-8;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHWYKMSCDQHT-WQYNNSOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC2C(N1)CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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